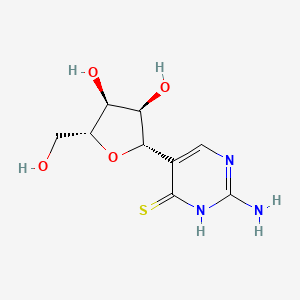![molecular formula C19H23N5O B13367490 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and an acetamide group linked to a phenyl ring, which is further substituted with an isopropyl group and a triazole ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the pyrrole ring. The dimethyl-substituted pyrrole can be synthesized through the reaction of 2,5-hexanedione with ammonia. The resulting pyrrole is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenyl ring with the triazole and isopropyl substituents can be synthesized separately through a series of reactions involving nitration, reduction, and cyclization. Finally, the two fragments are coupled together under suitable conditions to form the target compound.
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its structural features suggest potential pharmacological activity, which could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide include:
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid: This compound features a pyrrole ring similar to the target compound but with an indole substituent instead of the triazole and phenyl groups.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the phenyl ring, with similar dimethyl substitution on the pyrrole ring.
[(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane (difluoroborane): This compound features a difluoroborane group and a different substitution pattern on the pyrrole ring.
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide lies in its combination of a pyrrole ring with a triazole-substituted phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23N5O |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23N5O/c1-12(2)18-21-19(23-22-18)15-6-5-7-16(10-15)20-17(25)11-24-13(3)8-9-14(24)4/h5-10,12H,11H2,1-4H3,(H,20,25)(H,21,22,23) |
Clé InChI |
PFCVECLBQNNZTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
![6-(3,4-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367418.png)
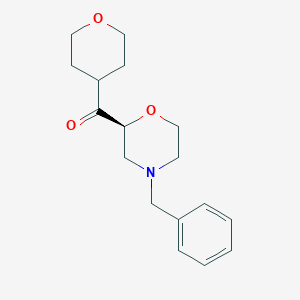
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)
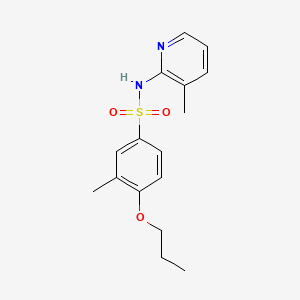
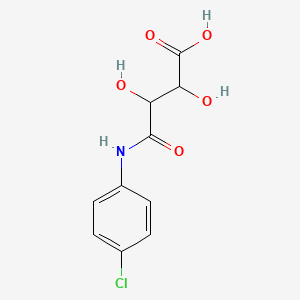
![2-{4-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13367451.png)
![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)
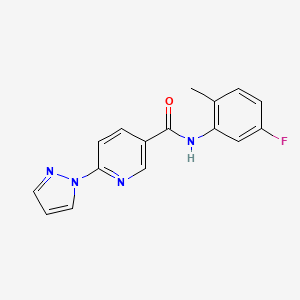
![3-(1-Benzofuran-2-yl)-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367467.png)
![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![3-bromo-N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13367480.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
